![molecular formula C8H7N3O2 B3006906 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2306299-81-8](/img/structure/B3006906.png)
7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones. These compounds are characterized by a pyrimidine ring fused to a pyridine ring and have been the subject of various synthetic strategies due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrimidinone derivatives often involves the condensation of different starting materials, such as amino pyridines, with aldehydes or isothiocyanates. For instance, the synthesis of 6-alkyl and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones has been described, showcasing their versatility to be transformed into various alkyluracils and alkoxy-pyrimidinones . Another study reports the synthesis of 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones using heteropolyacids as catalysts, highlighting the mild reaction conditions and good yields . These synthetic approaches provide insights into the potential methods that could be adapted for the synthesis of 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one.
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidin-4(3H)-ones is characterized by the presence of nitrogen atoms in the fused ring system, which can participate in hydrogen bonding and metal ion coordination. This feature is crucial for the biological activity of these compounds. For example, 1-hydroxypyrido[2,3-d]pyrimidin-2(1H)-ones have been identified as selective HIV integrase inhibitors, with the molecular modeling suggesting the importance of the nitrogen atoms in the binding to the enzyme .
Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidin-4(3H)-ones can undergo various chemical reactions, including alkylation, cyclization, and condensation, to yield a wide range of derivatives with potential biological activities. For instance, the S-alkylation of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones under phase transfer conditions has been studied, resulting in the selective formation of S-alkylated products . Additionally, the conversion of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into amino- and chloro-pyrimidine derivatives has been demonstrated .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidin-4(3H)-ones are influenced by their molecular structure. The presence of substituents on the pyrimidine ring can affect the compound's solubility, melting point, and stability. For example, the introduction of a methoxy group can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The antimicrobial activity of substituted pyrido[3',2':4,5]thieno[3,2-d]-pyrimidinone derivatives has been evaluated, indicating the significance of structural modifications on the biological activity .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
7-Methoxypyrido[2,3-d]pyrimidin-4-amine, a derivative of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one, has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments. Research indicates that it acts as a mixed-type inhibitor and adheres to the steel surface following the Langmuir adsorption isotherm, as evidenced through techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. Surface analysis using scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and atomic force microscopy (AFM) further supports these findings (Yadav et al., 2015).
Anticancer Properties
A series of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their anticancer activities. Some of these compounds displayed potent antitumor activity, with specific derivatives showing high effectiveness in inhibiting cancer cell growth, as tested in the National Cancer Institute (NCI) in the USA. This highlights the potential of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one derivatives in cancer treatment (Elgohary & El-Arab, 2013).
Antimicrobial Activity
Some derivatives of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one have been created with the intention of exploring their antimicrobial properties. These compounds were tested against various microbial strains, and the results were compared to standard antibiotics like streptomycin and fusidic acid. The structural assignments of these new compounds were based on chemical and spectroscopic evidence, underscoring their potential in antimicrobial applications (Fayed et al., 2014).
EGFR Kinase Inhibition
7-Methoxypyrido[2,3-d]pyrimidin-7(8H)-ones have been studied for their activity as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. This research is significant because EGFR is a target for cancer therapy, and these compounds could provide a basis for developing new anticancer drugs. The methodology used in this study combines Michael-addition and pyridopyrimidinone ring formation in a single step, enhancing the efficiency of the synthesis process (Boros et al., 2004).
Mass Spectral Analysis
The mass spectra of various 4-substituted pyrido[2,3-d]pyrimidines, including 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one derivatives, have been examined. This study provides insights into the fragmentation patterns of these compounds, which is essential for understanding their chemical behavior and potential applications in various fields, such as pharmaceuticals and materials science (Higashino et al., 1972).
Mecanismo De Acción
Target of Action
The primary targets of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one are various tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins. They play a crucial role in signal transduction pathways and regulate cell growth, differentiation, and metabolism .
Mode of Action
7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
The compound affects several biochemical pathways, including those involving Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, PLK2 kinase, and phosphodiesterase type 5 (PDE5) . The disruption of these pathways can lead to downstream effects such as the inhibition of cell growth and proliferation .
Pharmacokinetics
The compound’s effectiveness as a kinase inhibitor suggests it has sufficient bioavailability to reach its targets within cells .
Result of Action
The molecular and cellular effects of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one’s action include the inhibition of tyrosine kinase activity, disruption of signal transduction pathways, and inhibition of cell growth and proliferation . These effects can potentially be harnessed for therapeutic purposes, such as in the treatment of cancer .
Propiedades
IUPAC Name |
7-methoxy-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-6-3-2-5-7(11-6)9-4-10-8(5)12/h2-4H,1H3,(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFMTZVUQJPUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

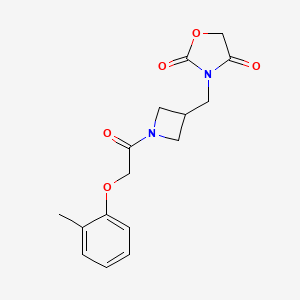
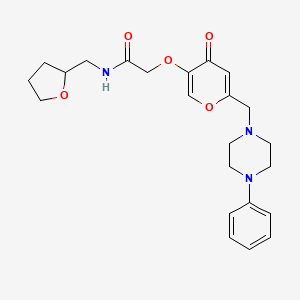
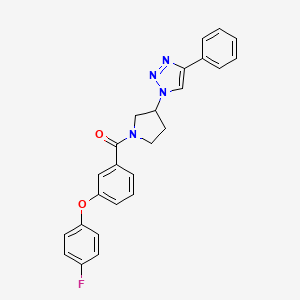
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B3006829.png)
![3-Pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B3006830.png)
![3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B3006831.png)
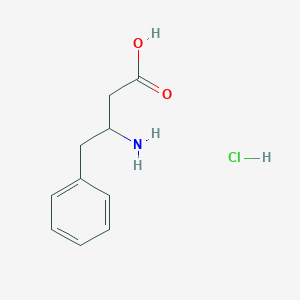

![2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3006837.png)
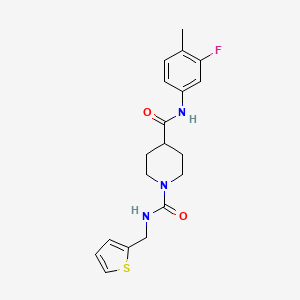

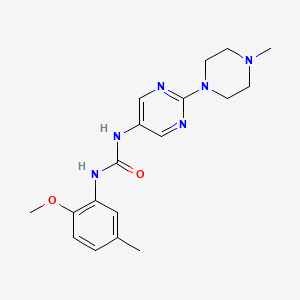
![5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006843.png)
